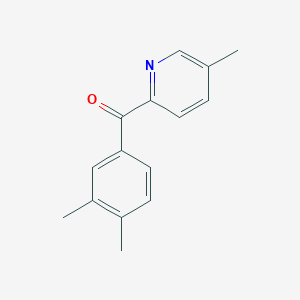

2-(3,4-Dimethylbenzoyl)-5-methylpyridine

Description

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a 5-methyl group and a 3,4-dimethylbenzoyl moiety. The 3,4-dimethylbenzoyl group may influence electronic properties and steric effects, while the methylpyridine backbone could enhance solubility or binding affinity in biological systems .

Structure

2D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-7-14(16-9-10)15(17)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUALDHTMSTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine to 2-chloro-5-methylpyridine

The dihalo compound 2-oxo-5-methyl-5,6-dichloropiperidine is dissolved in a high-boiling aromatic or halogenated aromatic solvent (e.g., toluene, xylene, chlorobenzene, or preferably 1,2,4-trichlorobenzene).

A chlorinating agent such as phosphorus oxychloride is added in stoichiometric excess (up to 70 mole %, preferably 50 %) at 80-130°C over 1-2 hours.

The reaction mixture is maintained at elevated temperature for an additional 5-6 hours to complete chlorination, yielding 2-chloro-5-methylpyridine.

Formation of 2-Amino-5-methylpyridine (Intermediate)

3-Methylpyridine 1-oxide is reacted with trialkylamine and an electrophilic compound (e.g., acetyl chloride, benzoyl chloride, phosgene) to form an ammonium salt intermediate.

This intermediate is then treated with hydrogen bromide at 150-300°C to yield 2-amino-5-methylpyridine with high yield and isomeric purity.

This intermediate can be further functionalized to introduce the benzoyl group.

Coupling with 3,4-Dimethylbenzoyl Derivatives

The 2-amino-5-methylpyridine or 2-chloro-5-methylpyridine intermediates can be reacted with 3,4-dimethylbenzoyl chloride under controlled conditions to form the ketone linkage at the 2-position.

Typical conditions involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane) at low to moderate temperatures to avoid side reactions.

Purification is achieved by crystallization or chromatography.

Summary Table of Key Preparation Steps

Research Findings and Considerations

The chlorination step is critical for activating the pyridine ring for subsequent substitution and must be carefully controlled to avoid over-chlorination or decomposition.

The use of 3-methylpyridine 1-oxide intermediates allows for milder conditions and better control of isomeric purity in the amination step, which is important for downstream functionalization.

The coupling with 3,4-dimethylbenzoyl chloride requires precise stoichiometry and temperature control to maximize yield and minimize side products.

Solvent choice (e.g., high-boiling aromatic solvents for chlorination, inert solvents for coupling) plays a significant role in reaction efficiency and product isolation.

Green chemistry metrics such as atom economy and reaction mass efficiency should be considered for process optimization, although specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the benzoyl group to a methyl group.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives or fully reduced hydrocarbons.

Substitution: Halogenated or nitro-substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that 2-(3,4-Dimethylbenzoyl)-5-methylpyridine exhibits significant cytotoxic effects against various cancer cell lines. Research has demonstrated that this compound can induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent. For instance, in vitro studies showed that the compound effectively targets and kills cancer cells while sparing non-malignant cells, highlighting its potential for selective cancer therapy .

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects involve the modulation of signaling pathways related to cell proliferation and survival. It has been suggested that the compound may inhibit specific enzymes or receptors involved in tumor growth, although further research is needed to elucidate these pathways fully .

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, enabling the creation of derivatives with enhanced biological activity or altered physicochemical properties. For example, it can be utilized in the preparation of other pyridine derivatives that are valuable in pharmaceuticals and agrochemicals .

Agrochemical Applications

Pesticide Development

The compound has also been explored for its potential use in developing new pesticides. Its structural characteristics suggest that it could be modified to enhance efficacy against specific pests while minimizing environmental impact. Research into its derivatives has shown promise in this area, indicating a pathway for creating more effective agricultural chemicals .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for cancer treatment development.

Case Study 2: Synthesis of Pyridine Derivatives

Research focused on using this compound as a precursor for synthesizing novel pyridine derivatives with enhanced biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-5-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of biological targets and influence biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3,4-dimethylbenzoyl group in the target compound likely increases steric bulk and lipophilicity (LogP ~3.7–4.0 estimated) compared to 2-(4-chlorophenyl)-5-methylpyridine (LogP 3.71) . This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Modulation : The electron-withdrawing benzoyl group in 2-(3,4-dimethylbenzoyl)-5-methylpyridine could polarize the pyridine ring, contrasting with the electron-deficient chlorophenyl group in its analog .

Crystallographic and Computational Insights

- Crystal Packing : Analogous compounds (e.g., ) form C(11) hydrogen-bonded chains along the [001] axis, a feature that may recur in this compound, influencing its solid-state reactivity .

- Computational Modeling : Density functional theory (DFT) studies on similar pyridine derivatives predict enhanced electrophilicity at the benzoyl carbonyl group, which could drive nucleophilic interactions in drug-receptor binding .

Biological Activity

2-(3,4-Dimethylbenzoyl)-5-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1187163-70-7

- Molecular Formula : C14H13N

- Molecular Weight : 209.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzoyl derivatives, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism is particularly relevant in cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, which could be beneficial in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound shows moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxic effects are likely mediated through the inhibition of tubulin polymerization, leading to disrupted mitotic processes .

- Selectivity : In vitro assays demonstrate that the compound exhibits selective toxicity towards cancer cells compared to non-tumorigenic cells, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Key observations include:

- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

- Mechanism of Action : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Data Summary

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Moderate cytotoxicity against A549 and HeLa cell lines |

| Selectivity | Higher toxicity towards cancer cells than non-tumorigenic cells |

| Antimicrobial Activity | Effective against various bacterial strains |

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Efficacy Evaluation :

- In a microbiological study, the compound was tested against a panel of bacterial strains. Results demonstrated that it inhibited growth in both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics.

Q & A

Basic: What are the most reliable synthetic routes for 2-(3,4-Dimethylbenzoyl)-5-methylpyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with 5-methylpyridine derivatives. A method analogous to describes cyclization reactions using intermediates like (4-methylbenzoyl)propionamide derivatives and 2-amino-5-methylpyridine under controlled conditions (e.g., inert atmosphere, specific solvents like 2-methoxy-2-methylpropane). Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 23°C for intermediate steps), and catalysts such as Ir/Ni complexes for cross-coupling reactions . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL/SHELXS) is the gold standard for structural elucidation. For example, highlights the use of hydrogen-bonding analysis (C–H···O interactions) to confirm molecular conformation and packing. Parameters like R-factor (<5%), bond distances (e.g., C–C bonds averaging 1.54 Å), and torsion angles must align with density functional theory (DFT) simulations to validate accuracy. Discrepancies between experimental and computational models may indicate disordered regions or solvent effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound may be limited (as in ), general protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and fume hoods.

- Storage: Inert atmosphere (argon/nitrogen) to prevent degradation.

- Waste Disposal: Neutralization via acid/base treatment followed by incineration.

Refer to analogous compounds (e.g., pyridine derivatives) in safety guidelines like GBZ 2.1 ( ) for exposure limits and spill management .

Advanced: How can spectroscopic and chromatographic data contradictions be resolved for this compound?

Answer:

Contradictions between NMR, MS, and HPLC data require systematic validation:

- NMR: Compare experimental peaks (e.g., aromatic protons at δ 7.2–8.5 ppm) with predicted shifts using software like MestReNova.

- MS: Confirm molecular ion ([M+H]+) and fragmentation patterns against databases (e.g., NIST).

- HPLC: Use orthogonal methods (reverse-phase vs. ion-exchange) to rule out co-eluting impurities.

Statistical tools like principal component analysis (PCA) can identify outliers in replicate analyses ( framework) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

- HPLC-UV/Vis: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm.

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values.

- Melting Point: Compare observed mp (e.g., 287–293°C for related compounds in ) with literature.

Document impurities (e.g., residual solvents) via GC-MS per ICH Q3C guidelines .

Advanced: How does steric hindrance from the 3,4-dimethylbenzoyl group influence reactivity in cross-coupling reactions?

Answer:

The bulky 3,4-dimethyl substituents reduce electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution. demonstrates that Ir/Ni catalysts enhance reactivity under photoredox conditions by stabilizing transition states. Kinetic studies (e.g., Eyring plots) can quantify activation barriers, while Hammett σ values predict electronic effects. Steric maps (e.g., % buried volume) derived from SC-XRD data clarify spatial constraints .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

Use a mixed solvent system (e.g., ethyl acetate/hexane) with slow cooling from reflux. notes that high-purity crystals form at 123–124°C for similar pyridine derivatives. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the benzoyl group. Monitor crystal growth via polarized light microscopy to ensure uniformity .

Advanced: What computational methods predict the environmental persistence of this compound?

Answer:

Apply quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation (log Kow). Molecular dynamics simulations ( framework) can assess soil mobility based on hydrophobicity (log P) and hydrogen-bonding capacity. Compare results with experimental OECD 301/307 tests for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.